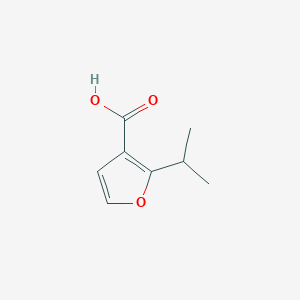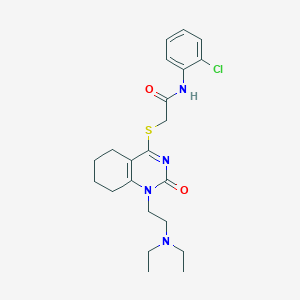![molecular formula C25H19N3O4 B2701295 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1207037-46-4](/img/structure/B2701295.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, as described in the patent . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of the formula (I) and pharmaceutical compositions containing compounds of the formula (I) .Molecular Structure Analysis
The molecular formula of the compound is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis . The exact details of these reactions are provided in the patent .Physical and Chemical Properties Analysis
The compound has a melting point of 130-132°C . Its boiling point is predicted to be 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Hydrolysis
Carbamazepine, a compound with a similar dibenzo[b,f][1,4]oxazepine core structure, has been studied for its metabolism in humans, highlighting the steric course of enzymatic hydrolysis of its 10,11-epoxide. The research found that carbamazepine 10,11-oxide is resistant to enzymatic hydrolysis but is the main metabolite in the urine of humans under treatment, indicating significant enantioselectivity by the microsomal epoxide hydrolase. This study provides insights into the metabolism pathways that could be relevant for related compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide (Bellucci et al., 1987).
Synthesis and Structural Analysis
Research on benzodiazepinooxazoles and related heterocyclic compounds, including dibenzo[b,f][1,4]oxazepines, has led to the development of novel synthetic methods and insights into their chemical reactivity and potential rearrangements. Such studies contribute to the broader understanding of synthesizing and manipulating similar compounds for various applications, including drug development and material sciences (Terada et al., 1973).
Novel Material Synthesis
The synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate demonstrates the application of the dibenzo[b,f][1,4]oxazepine framework in constructing heteropropellanes. These compounds are of interest not only for potential modifications of drugs but also for creating novel materials with unique physical properties, showcasing the versatility of the core structure for various research applications (Konstantinova et al., 2020).
Catalytic and Enantioselective Reactions
A study on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines emphasizes the utility of these compounds in organic synthesis. The research highlights how these reactions can lead to the synthesis of chiral derivatives with high yields and enantioselectivities, further broadening the scope of applications in medicinal chemistry and stereoselective synthesis (Munck et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-2-28-20-10-6-7-11-22(20)31-21-13-12-17(14-18(21)25(28)30)26-24(29)19-15-23(32-27-19)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOASJSKTSXUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)
![Spiro[indoline-3,2'-[1,3]dioxan]-2-one](/img/structure/B2701232.png)
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
